9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
Description
Bicyclic Framework Analysis: Azabicyclo[3.3.1]nonane Core Topology
The azabicyclo[3.3.1]nonane system consists of two fused cyclohexane rings sharing a common nitrogen atom at the bridgehead position. The bicyclic framework is defined by its bridge lengths: three carbons in one bridge and one carbon in the other, creating a rigid, bowl-shaped geometry. This topology imposes significant steric constraints, particularly around the nitrogen center, which influences both reactivity and intermolecular interactions. The nitrogen’s lone pair occupies an axial position, enabling participation in hydrogen bonding and coordination chemistry. Comparative studies of analogous structures, such as indole-fused azabicyclo[3.3.1]nonane derivatives, highlight the role of ring strain in modulating electronic properties.
Substituent Configuration: Cyclopropyl and Carboxylic Acid Group Orientation
The cyclopropyl group at the 9-position introduces angular strain, with its three-membered ring adopting a planar conformation. This substituent’s sp³-hybridized carbons create a steric shield around the nitrogen, reducing its accessibility to electrophilic agents. The carboxylic acid moiety at position 3 adopts an equatorial orientation relative to the bicyclic core, minimizing torsional strain. This positioning facilitates hydrogen-bonding networks in crystalline states and enhances solubility in polar solvents.
| Substituent | Position | Electronic Effect | Steric Impact |
|---|---|---|---|
| Cyclopropyl | 9 | Electron-donating | High (rigid three-membered ring) |
| Carboxylic acid | 3 | Electron-withdrawing | Moderate (flexible side chain) |
Comparative Analysis with Analogous Azabicyclic Carboxylic Acids
Structural comparisons with derivatives like 9-propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid and patent-pending analogues reveal critical trends:
- Substituent Size : Cyclopropyl groups induce greater ring strain than linear alkyl chains (e.g., propyl), altering dipole moments by ~1.2 D.
- Electronic Effects : Electron-withdrawing carboxylic acids at position 3 stabilize the bicyclic core through resonance, whereas ester derivatives exhibit reduced polarity.
- Conformational Flexibility : Larger substituents (e.g., tert-butyl) restrict nitrogen inversion, while cyclopropyl permits partial rotation due to its smaller footprint.
Stereochemical Considerations: Chair-Boat Conformational Dynamics
The azabicyclo[3.3.1]nonane core exhibits chair-boat interconversion, with an energy barrier of ~8.3 kcal/mol calculated via density functional theory (DFT). The cyclopropyl group stabilizes the boat conformation by 1.7 kcal/mol relative to the chair, as its planar geometry aligns with the bent boat structure. This dynamic equilibrium influences chiral resolution, as evidenced by enantiomeric excess (er) values exceeding 95:5 in asymmetric syntheses of related compounds.
Computational Modeling of Molecular Geometry
DFT studies at the B3LYP/6-311+G(d,p) level provide bond metrics for the title compound:
| Parameter | Value |
|---|---|
| N–C(bridgehead) | 1.47 Å |
| C3–COOH bond length | 1.52 Å |
| Dihedral angle (N–C9) | 112.5° |
| Cyclopropyl C–C–C | 60.3° |
These calculations confirm that the cyclopropyl group introduces localized strain, increasing the N–C9 bond angle by 4.8° compared to propyl-substituted analogues. Molecular electrostatic potential maps further reveal a polarized electron density around the carboxylic acid, supporting its role as a hydrogen-bond donor.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
9-cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c14-12(15)8-6-10-2-1-3-11(7-8)13(10)9-4-5-9/h8-11H,1-7H2,(H,14,15) |
InChI Key |
PHFWGTWMDZMBFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2C3CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Mannich annulation reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used as precursors . This one-pot synthesis approach is efficient and yields the desired bicyclic structure in good quantities. Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .
Chemical Reactions Analysis
9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups like halides or hydroxyl groups are introduced into the molecule.
Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as its role in drug development and pharmacological studies, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s unique bicyclic structure allows it to bind to enzymes and receptors, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Differences
Key structural variations among bicyclo[3.3.1]nonane derivatives include substituents at N9, functional groups at C3, and additional heteroatoms (e.g., oxygen or sulfur). These modifications significantly impact physicochemical properties, reactivity, and biological activity.
Table 1: Structural and Pharmacological Comparison of Selected Bicyclo[3.3.1]nonane Derivatives
*Molecular formulas and weights are approximated based on structural data where explicit values are unavailable in evidence.
Impact of Substituents on Bioactivity
- Similar gem-dialkyl substituents in 6,6- and 7,7-dimethyl derivatives have shown enhanced anti-cholinergic activity with reduced side effects .
- Carboxylic Acid vs. Ester/Ketone : The carboxylic acid at C3 enables strong hydrogen bonding (as seen in 9-oxo analogues), which is crucial for molecular recognition in biological targets . Ethyl esters (e.g., ) improve lipophilicity, aiding membrane permeability.
- Heteroatom Incorporation : Introduction of oxygen (3-oxa) or additional nitrogen (7,9-diaza) alters electron distribution and solubility. For example, 3-oxa-7,9-diazabicyclo derivatives are prioritized as intermediates for drug discovery due to their balanced polarity .
Hydrogen Bonding and Conformational Studies
- 9-Oxo Analogues: The 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid exhibits distinct hydrogen-bonding patterns. The endo isomer forms symmetric carboxyl dimer pairs (O···O = 2.671 Å), while the exo isomer exists as a lactol with intermolecular hydroxyl-carbonyl bonds (O···O = 2.741 Å) . These interactions influence crystal packing and solubility.
- Phenyl-Substituted Derivatives : The 9-phenyl-3-ketone derivative adopts a boat conformation, facilitating its role as an intermediate in synthesizing granisetron analogs, which target serotonin receptors .
Biological Activity
9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (CPABCA) is a bicyclic compound with significant biological activity, particularly in pharmacological applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
The molecular formula of CPABCA is C12H19NO2, with a molecular weight of 209.28 g/mol. The compound features a bicyclic structure that includes a cyclopropyl group, which contributes to its distinct reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | This compound |
| InChI Key | PHFWGTWMDZMBFZ-UHFFFAOYSA-N |
CPABCA exhibits its biological effects primarily through its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The compound may act as an inhibitor or modulator of these targets, influencing biochemical processes critical for cellular function.
- Enzyme Interaction : CPABCA has been shown to bind to certain enzymes, potentially altering their activity and affecting metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Biological Activity
Research indicates that CPABCA possesses various biological activities, including:
- Antioxidant Activity : Preliminary studies suggest that CPABCA has the potential to scavenge free radicals, contributing to its antioxidant properties.
- Neuroprotective Effects : Given its structural similarity to known neuroactive compounds, CPABCA may exhibit neuroprotective properties in models of neurodegeneration.
Case Studies
- Neuropharmacological Studies : A study investigated the effects of CPABCA on neuronal cell lines, demonstrating its potential to enhance cell viability under oxidative stress conditions.
- Enzyme Inhibition Assays : In vitro assays indicated that CPABCA could inhibit specific enzymes involved in metabolic disorders, providing a basis for further pharmacological exploration.
Comparative Analysis
Comparative studies with structurally similar compounds have highlighted the unique properties of CPABCA:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid | Moderate enzyme inhibition | 45 |
| 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane | Stronger neuroprotective effects | 30 |
| CPABCA | Potential antioxidant and enzyme inhibitor | TBD |
Research Applications
CPABCA is being explored for several research applications:
- Drug Development : Its ability to modulate enzyme activity positions it as a potential lead compound for developing new therapeutics for metabolic diseases.
- Material Science : As a building block in organic synthesis, CPABCA can be utilized to create novel materials with specific properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
